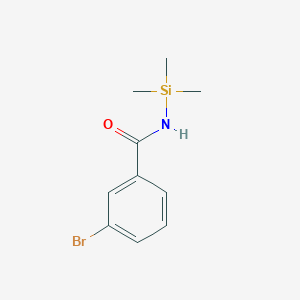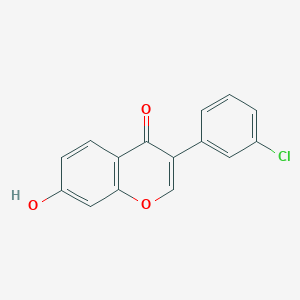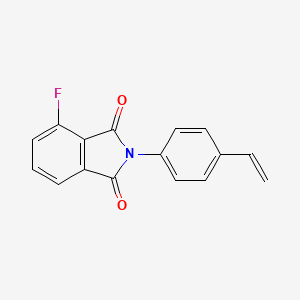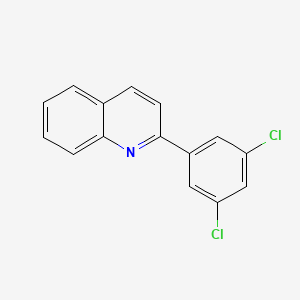
3-Bromo-N-(trimethylsilyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-N-(trimethylsilyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the third position of the benzene ring and a trimethylsilyl group attached to the nitrogen atom of the amide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-(trimethylsilyl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with trimethylsilylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under anhydrous conditions to prevent the hydrolysis of the reactants and products.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions: 3-Bromo-N-(trimethylsilyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group of the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzene ring can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiolate can be used in the presence of a suitable solvent, such as dimethylformamide (DMF).
Reduction Reactions: Lithium aluminum hydride in anhydrous ether is commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed:
Substitution Reactions: Products include substituted benzamides with different functional groups replacing the bromine atom.
Reduction Reactions: The major product is the corresponding amine.
Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.
科学的研究の応用
3-Bromo-N-(trimethylsilyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 3-Bromo-N-(trimethylsilyl)benzamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The trimethylsilyl group can enhance the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule.
類似化合物との比較
3-Bromo-N-methylbenzamide: Similar structure but with a methyl group instead of a trimethylsilyl group.
3-Bromo-N-(pyridin-3-yl)benzamide: Contains a pyridine ring instead of a trimethylsilyl group.
4-Bromo-N-(trimethylsilyl)benzamide: Bromine atom at the fourth position instead of the third.
Uniqueness: 3-Bromo-N-(trimethylsilyl)benzamide is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties, such as increased lipophilicity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in drug design and material science.
特性
CAS番号 |
61511-50-0 |
|---|---|
分子式 |
C10H14BrNOSi |
分子量 |
272.21 g/mol |
IUPAC名 |
3-bromo-N-trimethylsilylbenzamide |
InChI |
InChI=1S/C10H14BrNOSi/c1-14(2,3)12-10(13)8-5-4-6-9(11)7-8/h4-7H,1-3H3,(H,12,13) |
InChIキー |
KAFCPSMMYIYPKG-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)NC(=O)C1=CC(=CC=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Bromo-1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B11849341.png)









![1,12-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),3,5,7,9,12,14,16,18,20-decaene](/img/structure/B11849390.png)



